Higher pKa and Transition Midpoint vs. Methyl Red
The acid dissociation constant (pKa) is a critical parameter governing the pH range over which an indicator's color transition occurs. Ethyl red demonstrates a pKa of 5.42 at 25 °C, which is significantly higher than that of its primary structural analog, methyl red, whose pKa is reported between 5.0 and 5.1 [1] [2]. This difference shifts the ethyl red transition midpoint (the pH at which [HIn] = [In⁻]) to a higher pH. While both compounds share a similar pH transition range (approximately 4.2 to 6.5 for methyl red, 4.5 to 6.5 for ethyl red), the shift in pKa provides ethyl red with a distinct operational window that is better suited for analytical systems with equivalence points closer to pH 5.4 .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 5.42 (at 25 °C) |
| Comparator Or Baseline | Methyl red: 5.0 - 5.1 (at 25 °C) |
| Quantified Difference | ΔpKa = +0.32 to +0.42 units |
| Conditions | Aqueous solution, 25 °C |
Why This Matters
A higher pKa shifts the color transition midpoint, enabling accurate endpoint detection in titrations with equivalence points near pH 5.4, where methyl red would be less precise.
- [1] ChemWhat. Ethyl Red (CAS#: 76058-33-8). Chemical Database. pKa: 5.42 (at 25°C). View Source
- [2] Engineering ToolBox. (2003). Acid and Base pH Indicators. pKa for Methyl red: 5.1. View Source
